molecular formula C14H22ClNO2 B1452478 Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride CAS No. 1333871-48-9

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride

Cat. No. B1452478
M. Wt: 271.78 g/mol
InChI Key: FISZFSVTWGVDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride” (CAS No. 1333871-48-9) is a white crystalline solid that belongs to the category of amino acid derivatives . It has a molecular weight of 271.78 and a molecular formula of C14H22ClNO2 .

Scientific Research Applications

Branched Chain Aldehydes in Foods

  • Application: Study on branched aldehydes, including their production and breakdown pathways, and their relevance for flavor in foods. The research emphasizes the importance of understanding the generation pathways of these compounds for controlling their formation in food products (Smit, Engels, & Smit, 2009).

FTY720 for Cancer Therapy

  • Application: Investigation into the antitumor efficacy of 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) in cancer models. This highlights the potential of certain compounds in medical applications, particularly in cancer therapy (Zhang et al., 2013).

Environmental Behavior and Fate of Methyl tert-Butyl Ether

  • Application: Review of the environmental behavior and fate of methyl tert-butyl ether (MTBE), providing insights into how similar compounds might interact with environmental systems (Squillace et al., 1997).

Sorption of Herbicides to Soil

  • Application: Review on the sorption of phenoxy herbicides to soil, which might inform environmental impact studies of similar compounds (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

methyl 3-amino-3-(4-tert-butylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-7-5-10(6-8-11)12(15)9-13(16)17-4;/h5-8,12H,9,15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISZFSVTWGVDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(4-tert-butylphenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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